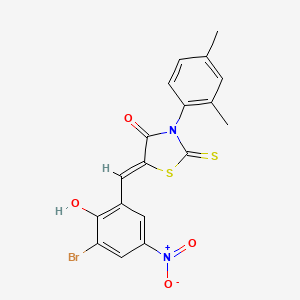
N-cycloheptyl-N'-(2-phenylethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N'-(2-phenylethyl)ethanediamide, also known as CPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPTP belongs to the class of compounds known as amides and has a molecular weight of 318.5 g/mol.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-N'-(2-phenylethyl)ethanediamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called cyclophilin A (CypA). CypA is involved in various cellular processes, including protein folding and trafficking, and has been implicated in the development and progression of cancer. By inhibiting CypA, N-cycloheptyl-N'-(2-phenylethyl)ethanediamide may disrupt these processes and inhibit cancer cell growth.
Biochemical and Physiological Effects:
N-cycloheptyl-N'-(2-phenylethyl)ethanediamide has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-oxidant properties. It has also been shown to modulate the activity of various signaling pathways involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cycloheptyl-N'-(2-phenylethyl)ethanediamide is its reproducible synthesis method, which allows for consistent results in lab experiments. However, one limitation is that N-cycloheptyl-N'-(2-phenylethyl)ethanediamide is not highly soluble in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on N-cycloheptyl-N'-(2-phenylethyl)ethanediamide. One area of interest is its potential use in combination with other cancer therapies to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-cycloheptyl-N'-(2-phenylethyl)ethanediamide and its potential therapeutic applications in other diseases. Lastly, the development of more soluble forms of N-cycloheptyl-N'-(2-phenylethyl)ethanediamide could improve its use in lab experiments and potential clinical applications.
In conclusion, N-cycloheptyl-N'-(2-phenylethyl)ethanediamide is a promising compound for its potential therapeutic applications in cancer research and beyond. Its reproducible synthesis method, anti-tumor activity, and potential immune-modulating properties make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-N'-(2-phenylethyl)ethanediamide involves the reaction of cycloheptylamine with 2-phenylethyl isocyanate in the presence of a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N-cycloheptyl-N'-(2-phenylethyl)ethanediamide. This synthesis method has been optimized and is reproducible, making N-cycloheptyl-N'-(2-phenylethyl)ethanediamide readily available for research purposes.
Applications De Recherche Scientifique
N-cycloheptyl-N'-(2-phenylethyl)ethanediamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-cycloheptyl-N'-(2-phenylethyl)ethanediamide has also been studied for its potential use as a modulator of the immune system, with promising results in preclinical studies.
Propriétés
IUPAC Name |
N'-cycloheptyl-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-16(18-13-12-14-8-4-3-5-9-14)17(21)19-15-10-6-1-2-7-11-15/h3-5,8-9,15H,1-2,6-7,10-13H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVWOHJZNLEWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6813035 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dichlorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5121191.png)
![3-phenyl-2-thioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5121193.png)
![4-methyl-N-(2-(3-nitrophenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5121200.png)
![N,N-dimethyl-N'-[2-(3-methylphenoxy)ethyl]dicarbonotrithioic diamide](/img/structure/B5121213.png)
![N-methyl-2-phenyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5121215.png)
![N-{2-(4-chlorophenyl)-1-[(isobutylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5121220.png)
![4-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B5121222.png)
![2-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B5121231.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B5121244.png)
![N-allyl-2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5121245.png)
![4-propyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5121248.png)
![2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5121256.png)

![N-(2,3-dimethylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121280.png)